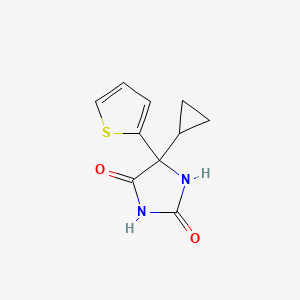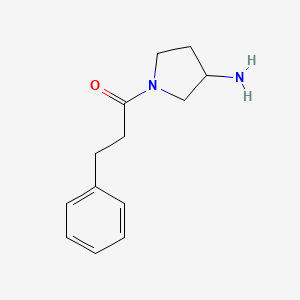![molecular formula C21H24ClN3O2 B1526911 (+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate CAS No. 903571-02-8](/img/structure/B1526911.png)
(+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate
Vue d'ensemble
Description
The compound (+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate is also known as Bode Catalyst 2 . It is an N-mesityl-substituted chiral triazolium N-heterocyclic carbene (NHC) compound . It was developed as an organocatalyst for the catalytic generation of reactive species including activated carboxylates, homoenolates, and enolates .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 385.89 . The compound contains a triazolium ring fused with an indene ring, which is further substituted with a trimethylphenyl group .Chemical Reactions Analysis
This compound can be used as a catalyst in various reactions. For instance, it can be used in the preparation of dihydropyridinones by reacting enals or α′-hydroxyenones with vinylogous amides via aza-Claisen annulations .Physical And Chemical Properties Analysis
The compound is a solid with an optical activity of [α]20/D +158°, c = 1 in chloroform . It has a melting point of 226-230 °C .Applications De Recherche Scientifique
Antiviral Research
The triazolo[4,3-d][1,4]oxazinium core of the compound suggests potential antiviral properties. Similar structures have been synthesized for their antiviral activities, particularly against pathogenic viruses. The compound could be investigated for its efficacy in inhibiting viral replication or for its use in the development of novel antiviral drugs .
Antimicrobial Applications
Compounds with triazolo and oxazinium moieties have shown promising antimicrobial activities. This compound could be explored for its antibacterial and antifungal properties, potentially leading to new treatments for resistant strains of bacteria and fungi .
Enzyme Inhibition
The structural complexity of the compound suggests it could act as an enzyme inhibitor. It may be designed to target specific enzymes involved in disease processes, offering a pathway for the development of new therapeutic agents .
Anticancer Activity
The triazolo and indeno moieties are often associated with anticancer activity. Research could focus on the compound’s potential to inhibit cancer cell growth or to be used as a chemotherapeutic agent, possibly in combination with other treatments .
Energetic Materials Development
The compound’s structure is similar to materials used in the development of energetic materials. Its potential for high energy density could be explored for applications in propellants or explosives, with a focus on stability and safety .
Drug Design and Discovery
Due to its unique structure, the compound could serve as a scaffold for drug design. Its molecular framework could be modified to enhance interaction with biological targets, aiding in the discovery of new drugs with improved efficacy .
Pharmacokinetics and Molecular Modeling
The compound could be used in pharmacokinetic studies to understand its behavior within biological systems. Molecular modeling could predict its interaction with various receptors and enzymes, providing insights into its therapeutic potential .
Antitubercular Agent Development
Given the relevance of triazole derivatives in the treatment of tuberculosis, this compound could be investigated for its potential as an antitubercular agent. Research could focus on its ability to inhibit mycobacterial growth and survival .
Mécanisme D'action
Target of action
Compounds in the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class, which (+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate islong to, are often synthesized for their potential as energetic materials . The primary targets of these compounds are typically materials or structures that they are designed to impact or destroy.
Mode of action
The mode of action of these compounds is typically through the release of a large amount of energy in a short period of time . This is achieved through the rapid oxidation of the compound, which results in the production of gases and heat.
Result of action
The result of the action of these compounds is typically the release of a large amount of energy, which can be used to cause an explosion or other energetic event .
Action environment
The action of these compounds can be influenced by environmental factors such as temperature and pressure. For example, higher temperatures can increase the rate of oxidation, leading to a more rapid release of energy .
Propriétés
IUPAC Name |
(1S,9R)-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;chloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N3O.ClH.H2O/c1-13-8-14(2)20(15(3)9-13)24-12-23-19(22-24)11-25-18-10-16-6-4-5-7-17(16)21(18)23;;/h4-9,12,18,21H,10-11H2,1-3H3;1H;1H2/q+1;;/p-1/t18-,21+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFDIRURHBNRTR-UITHODHBSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2)C.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@@H]4[C@@H](CC5=CC=CC=C45)OCC3=N2)C.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1526834.png)
![2-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526835.png)







